
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
Übersicht
Beschreibung
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives This compound is characterized by the presence of chlorine, iodine, and ethoxybenzyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene can be achieved through several synthetic routes. One common method involves the halogenation of a benzene derivative followed by the introduction of the ethoxybenzyl group. The reaction conditions typically involve the use of halogenating agents such as iodine and chlorine, along with appropriate solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl alcohol derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation Reactions: Formation of benzoic acid derivatives.
Reduction Reactions: Formation of benzyl alcohol derivatives.
Coupling Reactions: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene serves primarily as an intermediate in the synthesis of dapagliflozin. The synthesis process involves several chemical reactions, including halogen exchange and reduction steps, which are critical for producing the desired pharmaceutical compound.
Dapagliflozin Synthesis Pathway
The synthesis pathway for dapagliflozin from this compound includes:
- Step 1 : Halogen exchange reaction to form an intermediate.
- Step 2 : Reduction of the intermediate to yield dapagliflozin.
The efficiency and yield of this synthesis process are crucial for pharmaceutical manufacturing, and various methods have been developed to optimize these parameters while minimizing impurities .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in pharmaceutical applications:
- Dapagliflozin Production : A patent describes a method for synthesizing dapagliflozin that utilizes this compound as a key intermediate. The process emphasizes reducing impurities and improving yields through optimized reaction conditions .
- Wound Healing Compounds : Research has indicated that derivatives of this compound can be modified to produce thiazolidinone derivatives, which have potential applications in wound healing .
- Safety and Handling : The safety data sheet for this compound highlights its classification as an irritant and provides guidelines for handling, indicating its importance in laboratory and industrial settings .
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the ethoxybenzyl group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Similar structure with a bromine atom instead of iodine.
1-Chloro-2-(4-methoxybenzyl)-4-iodobenzene: Similar structure with a methoxy group instead of an ethoxy group.
1-Chloro-2-(4-ethoxybenzyl)-4-bromobenzene: Similar structure with a bromine atom instead of iodine.
Uniqueness
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and interaction profiles
Biologische Aktivität
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is an organic compound with the molecular formula C₁₅H₁₄ClIO. Its structural complexity, featuring both chloro and iodo substituents on a benzene ring along with a 4-ethoxybenzyl group, suggests potential pharmacological properties. This article explores its biological activity, focusing on its role as a precursor in pharmaceutical synthesis, particularly in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors.
Structural Characteristics
The compound's structure allows it to participate in various chemical reactions, particularly nucleophilic substitutions due to the presence of halogen atoms. The ethoxy group enhances its solubility and may influence its interaction with biological targets.
Structural Feature | Description |
---|---|
Molecular Formula | C₁₅H₁₄ClIO |
Functional Groups | Chloro, Iodo, Ethoxy |
Key Characteristics | Susceptibility to nucleophilic attack |
Role in Pharmaceutical Chemistry
This compound serves primarily as an intermediate in the synthesis of dapagliflozin, a well-known SGLT2 inhibitor used for managing type 2 diabetes. SGLT2 inhibitors function by blocking glucose reabsorption in the kidneys, leading to increased glucose excretion and lower blood sugar levels. This mechanism underscores the potential therapeutic applications of compounds derived from this compound.
Synthesis Pathway
The synthesis of dapagliflozin involves several steps where this compound acts as a crucial building block. The general synthetic route can be summarized as follows:
- Formation of the Intermediate : The compound undergoes nucleophilic substitution reactions to form various derivatives.
- Conversion to Dapagliflozin : Further chemical modifications lead to the final product, dapagliflozin.
While specific biological activity data for this compound is limited, its structural analogs have been studied for their effects on glucose metabolism. Compounds with similar structures have demonstrated the ability to modulate glucose uptake in cells, suggesting potential benefits in diabetes management.
Interaction Studies
Research indicates that compounds related to this compound can interact with sodium-glucose transporters (SGLTs), influencing glucose transport across cell membranes. These interactions are critical for understanding how such compounds can be utilized therapeutically.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of SGLT2 inhibitors derived from similar compounds:
- Dapagliflozin Efficacy : Clinical trials have shown that dapagliflozin significantly lowers blood sugar levels in patients with type 2 diabetes while also providing cardiovascular benefits .
- Comparative Analyses : Other compounds with structural similarities have been evaluated for their binding affinities to SGLT proteins, revealing variations in efficacy based on structural modifications.
Eigenschaften
IUPAC Name |
1-chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClIO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(17)5-8-15(12)16/h3-8,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFRIPGHKLGMEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649082 | |
Record name | 1-Chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1103738-29-9 | |
Record name | 1-Chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.